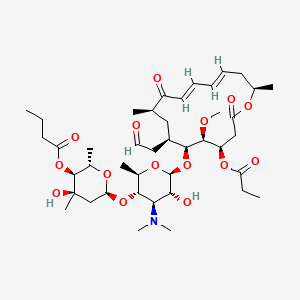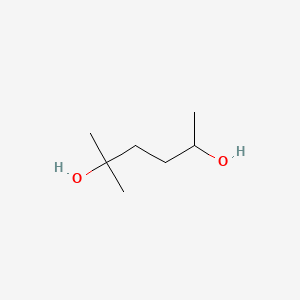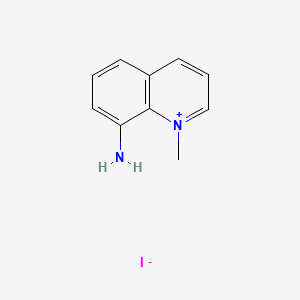
1-Methyl-8-aminoquinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-8-aminoquinolinium iodide is a heterocyclic organic compound that belongs to the quinolinium family This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-aminoquinolinium iodide typically involves the alkylation of 8-aminoquinoline. One common method is the reaction of 8-aminoquinoline with methyl iodide under basic conditions. The reaction proceeds as follows: [ \text{8-Aminoquinoline} + \text{Methyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-8-aminoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding quinoline derivatives.
Reduction: The quinolinium ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quinolinium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium bromide (NaBr).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various quinolinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-8-aminoquinolinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of protein-protein interactions, particularly in the context of amyloid formation.
Medicine: Explored for its antimalarial properties, similar to other 8-aminoquinoline derivatives.
Industry: Utilized in the development of materials with nonlinear optical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-8-aminoquinolinium iodide involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to inhibit the aggregation of hen egg white lysozyme by binding to the protein and raising the activation energy barrier for misfolding and aggregation. This property makes it a potential candidate for therapeutic applications in amyloid-related diseases.
Comparaison Avec Des Composés Similaires
8-Aminoquinoline: The parent compound without the methyl group.
1-Methylquinolinium iodide: Lacks the amino group at the 8-position.
N-Methyl-8-(alkoxy)quinolinium iodide: Contains an alkoxy group instead of an amino group.
Uniqueness: 1-Methyl-8-aminoquinolinium iodide is unique due to the presence of both the methyl and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein aggregation sets it apart from other quinoline derivatives.
Propriétés
Numéro CAS |
32907-28-1 |
|---|---|
Formule moléculaire |
C10H11IN2 |
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
1-methylquinolin-1-ium-8-amine;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-12-7-3-5-8-4-2-6-9(11)10(8)12;/h2-7H,11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
YUUQNTIQGHLPGT-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC2=C1C(=CC=C2)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


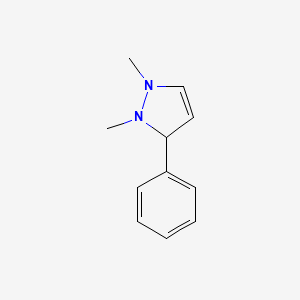
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)
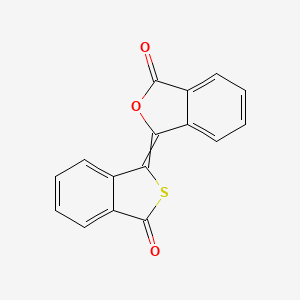
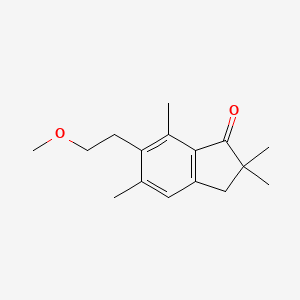
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
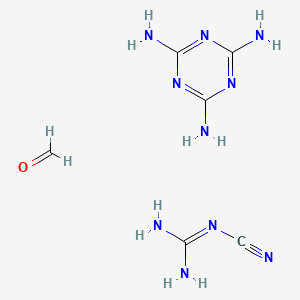

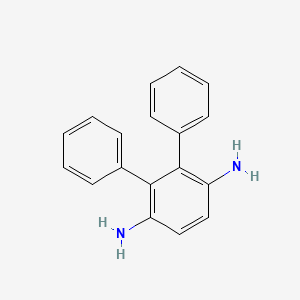
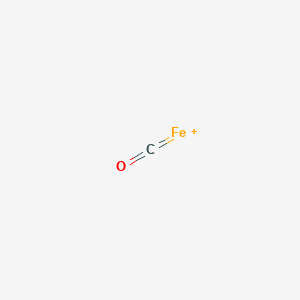
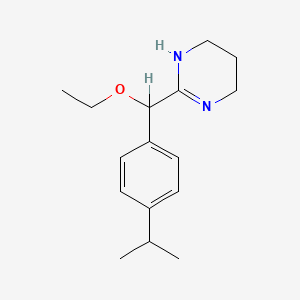
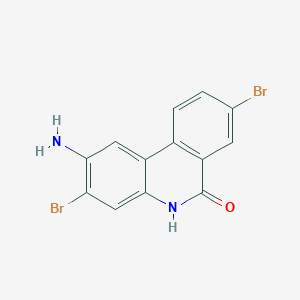
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
